Benzene, (2-ethyl-1-cyclobuten-1-yl)-
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Overview
Description
Benzene, (2-ethyl-1-cyclobuten-1-yl)- is a chemical compound with the molecular formula C12H14 It is a derivative of benzene, where a 2-ethyl-1-cyclobuten-1-yl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (2-ethyl-1-cyclobuten-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclobutene ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Benzene, (2-ethyl-1-cyclobuten-1-yl)- may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzene, (2-ethyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutene ring to a cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclobutane derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, (2-ethyl-1-cyclobuten-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, (2-ethyl-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-cyclobuten-1-yl-: Similar structure but lacks the ethyl group.
Benzene, 2-cyclobuten-1-yl-: Another structural isomer with different substitution patterns.
Uniqueness
Benzene, (2-ethyl-1-cyclobuten-1-yl)- is unique due to the presence of the ethyl group on the cyclobutene ring, which can influence its chemical reactivity and interactions with other molecules.
Properties
CAS No. |
647028-08-8 |
---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2-ethylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C12H14/c1-2-10-8-9-12(10)11-6-4-3-5-7-11/h3-7H,2,8-9H2,1H3 |
InChI Key |
VRLMTZGJMNVNRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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